3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a propanamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps. One common approach is the condensation of a thiazolidine derivative with a suitable aldehyde or ketone, followed by the introduction of the propanamide group through amide bond formation. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5Z)-4-OXO-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
- 3-[(5E)-5-(2,4-DIMETHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
- 3-[(5E)-5-(2,3-DIMETHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
Uniqueness
The uniqueness of 3-[(5Z)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE lies in its specific structural features, such as the presence of the thiazolidine ring and the propanamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26N2O3S2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H26N2O3S2/c1-14(2)16-7-5-15(6-8-16)12-18-20(25)23(21(27)28-18)10-9-19(24)22-13-17-4-3-11-26-17/h5-8,12,14,17H,3-4,9-11,13H2,1-2H3,(H,22,24)/b18-12- |
InChI Key |
HIBPZBRRHPBUKL-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCC3CCCO3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCC3CCCO3 |
Origin of Product |
United States |
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